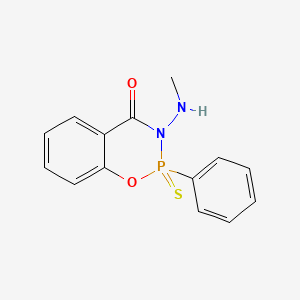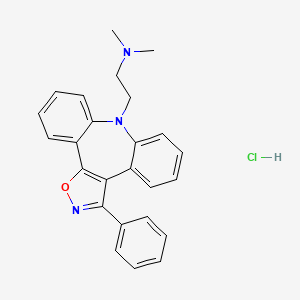
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is a coordination compound where cobalt(II) is complexed with alpha-ketoglutarate and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate typically involves the reaction of cobalt(II) salts with alpha-ketoglutarate under aqueous conditions. The reaction is carried out by dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of alpha-ketoglutarate. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is allowed to cool, and the product is obtained by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands such as water molecules can be substituted with other ligands like ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for oxidation and reduction reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics. It can mimic the activity of certain metalloenzymes, making it useful in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of cobalt-based catalysts and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo oxidation and reduction, facilitating electron transfer processes. The alpha-ketoglutarate ligand can also participate in biochemical pathways, making the compound relevant in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) oxalate dihydrate: Similar coordination environment but with oxalate ligands.
Cobalt(II) acetate dihydrate: Another cobalt(II) complex with acetate ligands.
Cobalt(II) chloride dihydrate: A simpler cobalt(II) complex with chloride ligands.
Uniqueness
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is unique due to the presence of alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. This makes the compound particularly interesting for biochemical and medical research, as it can interact with biological systems in ways that other cobalt complexes cannot.
Eigenschaften
CAS-Nummer |
131892-74-5 |
|---|---|
Molekularformel |
C10H14CoO12 |
Molekulargewicht |
385.14 g/mol |
IUPAC-Name |
cobalt(2+);hydron;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/2C5H6O5.Co.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*1-2H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
ZFWDVIBRRKMCGS-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




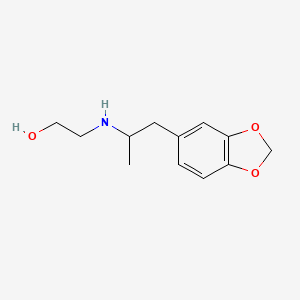
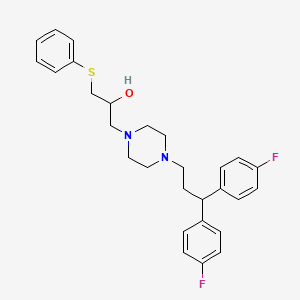

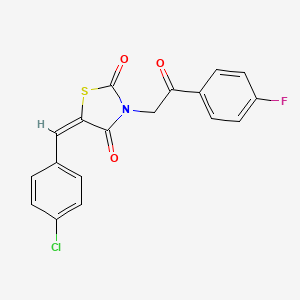


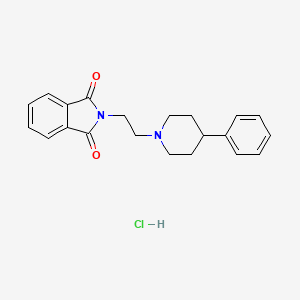
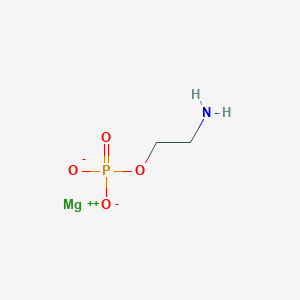
![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)

